

## Application Notes and Protocols for PYR14-TFSI Electrolyte in Lithium-Ion Batteries

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Compound of Interest		
Compound Name:	PYR14-TFSI	
Cat. No.:	B1250298	Get Quote

#### Introduction

N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide, commonly known as **PYR14-TFSI**, is a room-temperature ionic liquid (IL) that has garnered significant interest as a safer alternative to conventional carbonate-based electrolytes for lithium-ion batteries (LIBs). Its key advantages include negligible vapor pressure, non-flammability, high thermal stability, and a wide electrochemical stability window.[1][2][3] These properties make it a promising candidate for developing high-temperature and abuse-tolerant energy storage systems.[4]

This document provides detailed application notes and experimental protocols for researchers and scientists working on the development of lithium-ion batteries utilizing **PYR14-TFSI**-based electrolytes.

## **Physicochemical and Electrochemical Properties**

The performance of an electrolyte is intrinsically linked to its physical and chemical properties. **PYR14-TFSI**, when mixed with a lithium salt like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), forms the ion-conducting medium. The properties of this mixture are highly dependent on the salt concentration and operating temperature.

#### **Application Notes:**

• Impact of LiTFSI Concentration: The addition of LiTFSI salt to pure **PYR14-TFSI** generally increases viscosity and decreases ionic conductivity.[1][5] This is attributed to the increased



ion-ion interactions and the formation of coordinated lithium-anion species.[6] However, an optimal salt concentration is necessary to provide a sufficient number of charge carriers (Li<sup>+</sup>ions).

- Temperature Dependence: The viscosity of PYR14-TFSI electrolytes decreases significantly with increasing temperature, leading to a corresponding increase in ionic conductivity.[7][8]
   This characteristic makes it particularly suitable for high-temperature battery applications (e.g., 60-100°C).[4]
- Electrochemical Stability: **PYR14-TFSI**-based electrolytes exhibit a wide electrochemical stability window (ESW), often exceeding 5 volts versus Li/Li<sup>+</sup>.[4][9] This makes them compatible with high-voltage cathode materials. However, the practical stability can be influenced by the electrode material and temperature.[4][10]
- Thermal Stability: The electrolyte exhibits excellent thermal stability, with degradation temperatures reported to be above 300-400°C.[1][11] This inherent stability is a primary driver for its use in enhancing battery safety.

## **Data Summary**

The following tables summarize key quantitative data for **PYR14-TFSI** based electrolytes from various studies.

Table 1: Physicochemical Properties of **PYR14-TFSI** and LiTFSI-**PYR14-TFSI** Electrolytes



Electrolyte Composition	Temperature (°C)	Ionic Conductivity (mS/cm)	Viscosity (mPa·s)	
Neat PYR14-TFSI	20	~2.0 - 3.8[8][12]	~90 - 100[13]	
Neat PYR14-TFSI	40	~7.0[8]	~40[13]	
Neat PYR14-TFSI	60	~7.0[8]	~20[7]	
0.5 M LiTFSI in PYR14-TFSI	25	~1.4[7]	~110[7]	
1.0 M LiTFSI in PYR14-TFSI	25	~1.4[7][14]	~130[7]	
1.0 M LiTFSI in PYR14-TFSI/DMC (1:1 wt)	25	~10.3[8]	-	

Table 2: Electrochemical Performance of Li-ion Cells with **PYR14-TFSI** Electrolytes

Cell Configurati on	Electrolyte	C-Rate	Temperatur e (°C)	Initial Discharge Capacity (mAh/g)	Cycle Life <i>l</i> Capacity Retention
Li / LFP	PYR14-TFSI + LiTFSI	0.1 C	20	~160[15]	Stable cycling[15]
Li / LFP	PYR14-TFSI + LiTFSI	0.2 C	40	~140[4]	Stable for 100 cycles[4]
Sn-C / LFP	PYR14FSI- LiTFSI	0.1 C	20	~160 (vs. cathode)[15]	Outstanding cycle life[15]
Graphite / LFP	LiTFSI in PYR14-TFSI	0.1 C	20	~145[16]	Stable performance[



Note: LFP refers to Lithium Iron Phosphate (LiFePO<sub>4</sub>), Sn-C is a tin-carbon composite anode, and DMC is dimethyl carbonate.

## **Experimental Protocols**

The following protocols provide a step-by-step guide for the preparation of **PYR14-TFSI** electrolyte, assembly of a standard CR2032 coin cell, and subsequent electrochemical characterization. All procedures involving lithium metal and electrolyte components must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with very low moisture and oxygen levels (<0.5 ppm).

# Protocol 1: Preparation of LiTFSI-PYR14-TFSI Electrolyte

This protocol describes the preparation of a 10 mL solution of 1.0 M LiTFSI in **PYR14-TFSI**.

#### Materials:

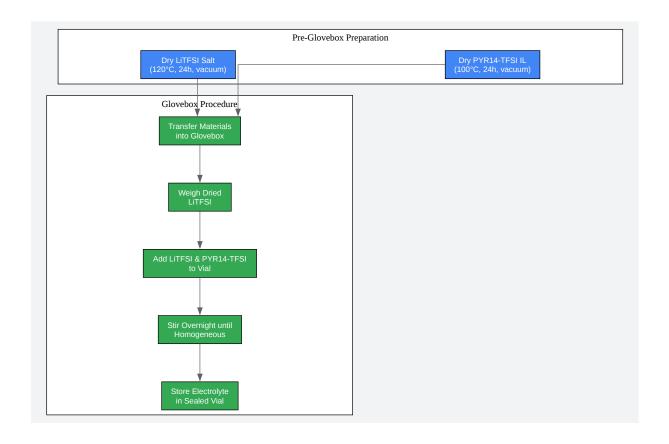
- N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR14-TFSI, battery grade, >99.9%)
- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade, >99.9%)
- Anhydrous solvent (e.g., acetonitrile) for rinsing (optional)
- Glass vials, magnetic stir bar, magnetic stir plate
- Volumetric flask (10 mL) and precision balance

#### Procedure:

- Pre-Drying: Dry the LiTFSI salt in a vacuum oven at 120°C for at least 24 hours to remove any residual moisture.[17] Dry the PYR14-TFSI ionic liquid under high vacuum at 100°C for 24 hours while stirring.[17]
- Transfer to Glovebox: Transfer the dried reagents, vials, and other necessary equipment into an argon-filled glovebox.



- Weighing: Calculate the required mass of LiTFSI for a 1.0 M solution in 10 mL of PYR14-TFSI. The molecular weight of LiTFSI is 287.09 g/mol . You will need 2.8709 g of LiTFSI.
- Mixing: Place a magnetic stir bar into a clean, dry vial. Add the weighed LiTFSI salt to the vial.
- Dissolving: Carefully add the PYR14-TFSI ionic liquid to the vial containing the LiTFSI.
- Homogenization: Seal the vial and place it on a magnetic stir plate. Stir the mixture overnight
  at room temperature until the LiTFSI is completely dissolved and the solution is
  homogeneous.[17]
- Storage: Store the prepared electrolyte in a sealed container inside the glovebox.



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Caption: Workflow for preparing the LiTFSI-**PYR14-TFSI** electrolyte.



## **Protocol 2: Assembly of a CR2032 Coin Cell**

This protocol details the assembly of a Li/Electrolyte/LFP coin cell.

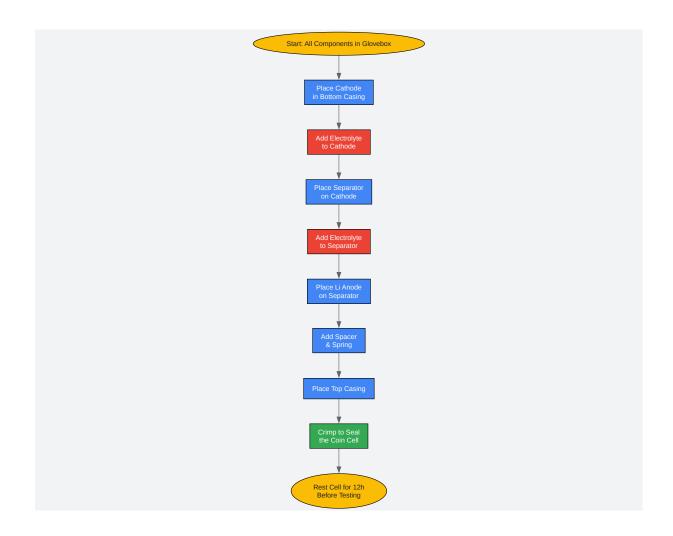
#### Materials:

- CR2032 coin cell components (casings, spacers, spring)
- Cathode: LFP coated on aluminum foil (e.g., 15 mm diameter disc)
- Anode: Lithium metal foil (e.g., 16 mm diameter disc)
- Separator: Microporous polymer film, e.g., Celgard 2325 (19 mm diameter disc)
- Prepared LiTFSI-PYR14-TFSI electrolyte
- Plastic tweezers, pipette, crimping machine

#### Procedure:

- Component Drying: Dry all coin cell parts and the prepared cathode disc in a vacuum oven at 70-80°C overnight and transfer them to the glovebox.[17][18]
- Cell Assembly Stack: a. Place the bottom casing of the CR2032 cell onto the work surface. b. Place the LFP cathode disc in the center of the casing, with the active material side facing up.[19] c. Using a pipette, add a few drops (~40-60 μL) of the PYR14-TFSI electrolyte onto the cathode surface to ensure it is well-wetted.[17][20] d. Place the separator disc on top of the wetted cathode.[19] e. Add another few drops of electrolyte onto the separator, ensuring it is fully saturated. f. Place the lithium metal disc on top of the separator. g. Place a stainless steel spacer on top of the lithium disc, followed by the spring. h. Carefully place the top casing (cap) over the stack.
- Crimping: Transfer the assembled cell to the crimping machine. Apply pressure to seal the cell securely. The crimping process ensures good internal contact and prevents leakage.[19]
- Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing.
   [17] This allows for proper wetting of the electrodes and stabilization of the electrode-electrolyte interface.





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Caption: Step-by-step workflow for CR2032 coin cell assembly.

## **Protocol 3: Electrochemical Characterization**

This protocol outlines the basic electrochemical tests to evaluate the performance of the assembled coin cell using a battery cycler or potentiostat.

- 1. Electrochemical Impedance Spectroscopy (EIS):
- Purpose: To analyze the internal resistance and interfacial properties of the cell.

## Methodological & Application



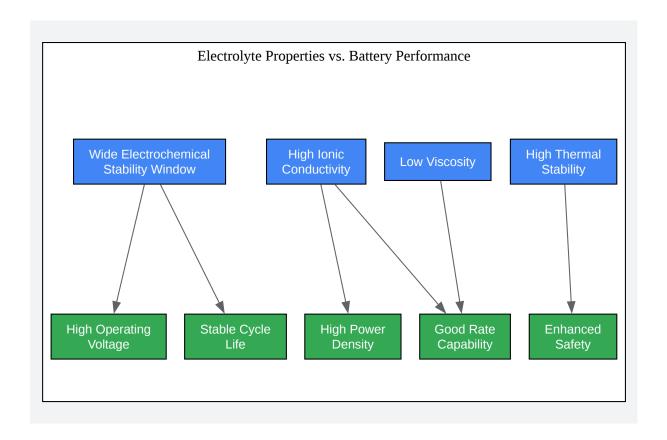


Procedure: a. Connect the cell to the potentiostat. b. Set the frequency range (e.g., 100 kHz to 0.1 Hz). c. Apply a small AC voltage amplitude (e.g., 5-10 mV) at the open-circuit potential.
 d. Run the experiment and analyze the resulting Nyquist plot.

#### 2. Cyclic Voltammetry (CV):

- Purpose: To determine the electrochemical reaction potentials (oxidation and reduction peaks) of the electrode materials.
- Procedure: a. Set the potential window appropriate for the cathode (e.g., 2.5 V to 4.0 V for LFP).[21] b. Choose a slow scan rate (e.g., 0.1 mV/s) for the initial cycles. c. Run the CV for 3-5 cycles to observe the stability of the redox peaks.
- 3. Galvanostatic Cycling (Charge-Discharge Test):
- Purpose: To measure the cell's capacity, coulombic efficiency, and cycle life.
- Procedure: a. Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10, where 1C ≈ 170 mA/g for LFP) for the first 3-5 cycles.[18] This helps in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode. b. Rate Capability Test: After formation, cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.[22] c. Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100+) to determine capacity retention and stability. [21] d. Data Analysis: From the cycling data, calculate the discharge capacity (mAh/g), coulombic efficiency (discharge capacity / charge capacity \* 100%), and plot capacity vs. cycle number.





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